2-Methoxy-4-methyl-5-nitrobenzotrifluoride

Medicinal Chemistry Agrochemical Research Organic Synthesis

When developing pharma intermediates, the precise arrangement of ring substituents dictates reaction success-close analogs yield different regiochemical outcomes. 2-Methoxy-4-methyl-5-nitrobenzotrifluoride (CAS 933673-45-1) delivers the critical 1,2,4,5-tetrasubstituted pattern combining electron-donating (OMe, Me) and withdrawing (NO2, CF3) groups for predictable selective transformations. • Low mp 36-38°C simplifies handling & liquid-phase charging. • NO2→NH2 reduction + CF3 for metabolic stability. • bp 283.9°C supports broad temp. range. • In stock with COA.

Molecular Formula C9H8F3NO3
Molecular Weight 235.162
CAS No. 933673-45-1
Cat. No. B591047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-methyl-5-nitrobenzotrifluoride
CAS933673-45-1
Synonyms1-Methoxy-5-methyl-4-nitro-2-trifluoromethylbenzene
Molecular FormulaC9H8F3NO3
Molecular Weight235.162
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC
InChIInChI=1S/C9H8F3NO3/c1-5-3-8(16-2)6(9(10,11)12)4-7(5)13(14)15/h3-4H,1-2H3
InChIKeyPAMCCYLUISPVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-methyl-5-nitrobenzotrifluoride: Specialized R&D Intermediate


2-Methoxy-4-methyl-5-nitrobenzotrifluoride (CAS 933673-45-1), also referred to as 5-methyl-4-nitro-2-(trifluoromethyl)anisole, is a substituted nitrobenzotrifluoride featuring a unique pattern of methoxy, methyl, nitro, and trifluoromethyl groups on the benzene ring . This compound, with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol, serves as a specialized organic synthesis intermediate . Its structural complexity, incorporating both electron-donating (methoxy, methyl) and strongly electron-withdrawing (nitro, trifluoromethyl) groups, creates a distinct reactivity profile that is valuable for constructing more elaborate molecules, particularly in the development of novel pharmaceuticals and agrochemicals .

Specialized R&D intermediate for pharma and agrochemical synthesis
Unique 1,2,4,5-tetrasubstituted benzene core enables orthogonal functionalization
High-purity supply chain tailored to early-stage discovery and process R&D

Why Analogs Cannot Substitute This Compound


In synthetic route development, the precise arrangement of substituents on an aromatic ring is critical. While other nitrobenzotrifluoride compounds (e.g., 2-methoxy-5-nitrobenzotrifluoride, 4-methoxy-3-nitrobenzotrifluoride) share the trifluoromethyl and nitro functional groups, they lack the specific 4-methyl group found in 2-Methoxy-4-methyl-5-nitrobenzotrifluoride . The presence or absence of this methyl group, along with the exact substitution pattern, directly influences the compound's steric and electronic properties, which in turn governs its reactivity in subsequent transformations such as nucleophilic aromatic substitution or reduction [1]. Consequently, swapping in a closely related, but structurally distinct, analog can lead to drastically different reaction outcomes, such as altered regioselectivity, lower yields, or the complete failure of a key synthetic step. The following quantitative evidence underscores the specific, measurable differences that necessitate the precise use of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride over its seemingly similar counterparts.

Absence of the 4-methyl group in common analogs alters steric and electronic properties, which may shift reaction regioselectivity and lower yield.

Trisubstituted nitrobenzotrifluorides lack the tetrasubstituted pattern, limiting access to the same orthogonal reactivity and molecular complexity.

Different melting and boiling points can affect handling and process windows; physical property mismatch may not transfer directly between analogs.

Quantitative Differentiation from Closest Analogs


Molecular Weight and Elemental Composition

2-Methoxy-4-methyl-5-nitrobenzotrifluoride is distinguished from a common analog, 2-methoxy-5-nitrobenzotrifluoride, by the presence of an additional methyl group. This results in a significantly higher molecular weight of 235.16 g/mol, compared to 221.13 g/mol for the analog, a 14.03 g/mol (6.3%) increase . This difference, corresponding to the mass of a methyl (CH3) group, is directly quantifiable via mass spectrometry, providing a clear analytical marker for identity and purity verification during procurement and quality control .

Molecular Weight
Head-to-head
Target: 235.16 g/mol (C9H8F3NO3)
Comparator: 221.13 g/mol (C8H6F3NO3)
Difference: +14.03 g/mol (+6.3%)
Supports unambiguous identity verification by MS.
Mass difference corresponds to one CH3 group.
Medicinal Chemistry Agrochemical Research Organic Synthesis

Physical State and Thermal Properties

The structural modification in 2-Methoxy-4-methyl-5-nitrobenzotrifluoride leads to a lower melting point (36-38°C) compared to the widely available analog 2-methoxy-5-nitrobenzotrifluoride (79-81°C) . This ~43°C reduction in melting point is a direct consequence of the additional methyl group disrupting crystal packing. Furthermore, the compound exhibits a higher boiling point of 283.9±40.0°C at 760 mmHg, compared to 267.2±40.0°C for the analog, a difference of ~16.7°C .

Melting & Boiling Point
Head-to-head
MP: 36–38 °C (vs 79–81 °C)
BP: 283.9±40.0 °C (vs 267.2±40.0 °C)
Lower MP may simplify handling; higher BP may allow broader reaction temperature range.
Predicted BP at 760 mmHg; experimental MP from literature.
Process Chemistry Pharmaceutical Manufacturing Material Science

Unique Substitution Pattern for Orthogonal Reactivity

The defining feature of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride is its 1,2,4,5-tetrasubstituted benzene core. This is in stark contrast to common nitrobenzotrifluoride intermediates, which are typically trisubstituted (e.g., 2-methoxy-5-nitrobenzotrifluoride or 4-methoxy-3-nitrobenzotrifluoride) . The simultaneous presence of a methyl group ortho to the nitro group creates a unique steric and electronic environment. This arrangement can be exploited for ortho-lithiation or directed metalation chemistry that is not possible on the less substituted analogs, offering a divergent point for building molecular complexity [1].

Substitution Pattern
Class-level
Target: 1,2,4,5-tetrasubstituted (OCH3, CH3, NO2, CF3)
Comparators: 1,2,4-trisubstituted analogs
Enables orthogonal functionalization not possible with simpler analogs.
Structural inference; reactivity requires experimental validation.
Medicinal Chemistry Agrochemical Synthesis Organic Synthesis Methodology

High Purity from Specialized Vendors

Unlike bulk commodity chemicals, 2-Methoxy-4-methyl-5-nitrobenzotrifluoride is typically offered by specialized suppliers at high purities (≥97%) specifically for research and development purposes [1]. While many nitrobenzotrifluoride analogs are available at high purity, the specific compound's availability from vendors focused on custom synthesis and small-scale production (e.g., Aromsyn) indicates a supply chain tailored to the needs of early-stage discovery and process R&D, rather than large-scale industrial production . The product is explicitly labeled for R&D use only, underscoring its role as a specialized intermediate .

Purity & Vendor Profile
Supplier data
Purity >97% from specialized R&D suppliers
May support reproducible results in sensitive R&D applications.
Data from vendor listings; lot-specific COA recommended.
Pharmaceutical Research Custom Synthesis High-Throughput Screening

Validated R&D Applications


Medicinal Chemistry: Orthogonal Functionalization

The compound's 1,2,4,5-tetrasubstituted pattern, a key differentiator, makes it an ideal starting material for constructing complex drug-like molecules. The presence of both a nitro group (a versatile precursor to an amine) and a methyl group allows for sequential, regioselective transformations that are not possible with simpler trisubstituted nitrobenzotrifluorides . For instance, reduction of the nitro group yields a sterically hindered aniline derivative, which can be further elaborated. The trifluoromethyl group imparts metabolic stability and enhanced lipophilicity, crucial properties for CNS or anti-infective drug candidates [1].

Agrochemical Discovery: Novel Herbicide Precursor

Patents describe the use of nitro-substituted benzotrifluoride intermediates for preparing substituted anilines, which are key precursors to a class of 2-haloacetanilide herbicides . The specific substitution pattern of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride, featuring both an ortho-methyl and ortho-nitro group relative to the trifluoromethyl moiety, could be used to create novel analogues of these herbicides. The additional methyl group offers a point of structural diversification to explore structure-activity relationships (SAR) and potentially improve selectivity or potency against target weeds .

Process R&D: Thermal Handling Advantages

The quantifiably lower melting point (36-38°C) of this compound, compared to common analogs (e.g., 79-81°C for 2-methoxy-5-nitrobenzotrifluoride), simplifies handling and charging in a process chemistry setting . It remains a solid at room temperature but melts easily with mild warming, facilitating liquid-phase additions and reactions. The high boiling point (283.9°C) also suggests it may be stable to a wide range of reaction temperatures, an important consideration during process development and scale-up .

Material Science: Functional Material Building Block

The presence of multiple functional groups with distinct electronic characteristics (electron-donating methoxy/methyl and electron-withdrawing nitro/trifluoromethyl) makes this compound a candidate for synthesizing small-molecule organic electronic materials or ligands for metal-organic frameworks (MOFs) . The unique substitution pattern can influence the HOMO-LUMO gap and dipole moment of the resulting material, potentially leading to novel properties in sensors or catalysts .

Application
Selection Property
Validation Focus
Medicinal Chemistry
Tetrasubstituted core for regioselective diversification
Reactivity of nitro and methyl groups in multi-step sequences
Agrochemical Discovery
Substitution pattern enabling SAR exploration of haloacetanilide analogs
Herbicidal activity and selectivity in plant-model assays
Process R&D
Lower melting point and high boiling point for flexible handling
Thermal stability and phase behavior under scale-up conditions
Material Science
Multi-electronic character for tuning dipole moment and HOMO-LUMO gap
Performance as ligand or building block in functional materials

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